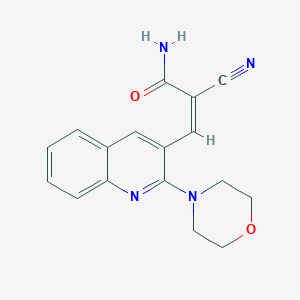

(Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-11-14(16(19)22)10-13-9-12-3-1-2-4-15(12)20-17(13)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H2,19,22)/b14-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYLWIZPMAYMEF-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C=C2C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C(/C#N)\C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a morpholine group.

Formation of the Cyano Group: The cyano group is typically introduced through a nucleophilic addition reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Final Coupling Reaction: The final step involves coupling the cyano-quinoline intermediate with an appropriate prop-2-enamide derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

Oxidation: N-oxide derivatives of the morpholine ring.

Reduction: Amine derivatives from the reduction of the cyano group.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, (Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds.

Biology

The compound is studied for its potential bioactivity. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays. Notably, compounds with similar structures have shown selective targeting capabilities in cancer cells, suggesting that this compound may exhibit similar properties .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. It may serve as a lead compound for developing drugs targeting specific diseases. The mechanism of action involves interactions with specific molecular targets, potentially inhibiting their activity. Case studies have indicated that related compounds exhibit significant antiproliferative activity against various cancer cell lines .

Industry

In industrial applications, this compound can be utilized in developing new materials with specific properties such as polymers or coatings. Its unique chemical characteristics contribute to enhancing material performance and durability.

Anticancer Activity

A study evaluated various quinoxaline derivatives similar to this compound for their anticancer properties against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant antiproliferative activity .

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.9 | HCT-116 |

| Compound B | 7.52 | MCF-7 |

| Compound C | 5.0 | HCT-116 |

Synthesis Pathways

The synthesis pathways for (Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-y)prop-2-enamide highlight its versatility in chemical applications.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Skraup Synthesis | Aniline, Glycerol |

| 2 | Nucleophilic Substitution | Morpholine |

| 3 | Nucleophilic Addition | Sodium Cyanide |

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and quinoline moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide: Lacks the (Z)-configuration, which may affect its biological activity.

2-Cyano-3-(2-piperidin-4-ylquinolin-3-yl)prop-2-enamide: Contains a piperidine ring instead of a morpholine ring, which can alter its chemical properties and reactivity.

2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enoic acid: Contains a carboxylic acid group instead of an amide group, affecting its acidity and solubility.

Uniqueness

(Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is unique due to its specific (Z)-configuration, which can influence its interaction with biological targets and its overall reactivity. The combination of the cyano group, morpholine ring, and quinoline moiety provides a versatile scaffold for various applications in scientific research and industry.

Biological Activity

(Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is an organic compound with significant potential in biological and medicinal chemistry. Its unique structural features, including a cyano group, a morpholine ring, and a quinoline moiety, suggest it may exhibit various biological activities, making it a candidate for further research in drug development and enzyme inhibition studies.

Structural Characteristics

The compound can be described by the following molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H16N4O2 |

| CAS Number | 378769-86-9 |

| Molecular Weight | 296.34 g/mol |

The structural configuration of this compound is pivotal to its biological activity. The (Z)-configuration may enhance its interaction with biological targets compared to its (E)-counterpart.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The cyano group and quinoline moiety are known to interact with various enzymes, potentially inhibiting their activity. This makes the compound a candidate for studies focused on enzyme inhibition relevant to diseases such as cancer and bacterial infections.

- Receptor Binding : The morpholine ring enhances solubility and bioavailability, which could facilitate better binding to specific receptors in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that this compound may also possess such activity.

Case Studies

-

Enzyme Inhibition Studies :

- A study investigated the inhibitory effects of similar quinoline derivatives on various kinases involved in cancer progression. Results indicated that modifications in the substituents significantly influenced inhibitory potency, suggesting that this compound could be a lead compound for developing kinase inhibitors.

-

Antimicrobial Activity :

- A comparative analysis of structurally related compounds showed promising results against Gram-positive and Gram-negative bacteria. The presence of the morpholine ring was associated with enhanced activity due to improved cell membrane penetration.

-

Cytotoxicity Assays :

- Cytotoxicity tests performed on various cancer cell lines revealed that compounds similar to (Z)-2-Cyano exhibited significant cytotoxic effects, which could be attributed to their ability to induce apoptosis through targeted enzyme inhibition.

Summary of Biological Activities

Q & A

Q. Progress Monitoring :

- Thin-Layer Chromatography (TLC) : Used to track intermediate formation and purity at each step .

- Recrystallization/Column Chromatography : Final purification to isolate the (Z)-isomer, leveraging polarity differences .

How can crystallographic data resolve stereochemical ambiguities in this compound?

Advanced

Methodological Workflow :

Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).

Data Collection : Use a high-resolution diffractometer (Mo/Kα radiation) to capture reflection data.

Structure Refinement :

Q. Key Parameters :

| Parameter | Value (Example) | Significance |

|---|---|---|

| R-factor | < 0.05 | Model accuracy |

| C-C bond lengths | 1.34–1.38 Å | Confirms double-bond geometry |

| Torsion angles | ~0° (Z-isomer) | Stereochemical validation |

What spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?

Q. Basic

NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), morpholine N-CH₂ (δ 3.5–3.7 ppm), and cyano-adjacent protons (δ 7.2–7.4 ppm) .

- ¹³C NMR : Cyano carbon (δ ~115 ppm), quinoline C=O (δ ~165 ppm) .

IR Spectroscopy : Cyano stretch (~2200 cm⁻¹), amide C=O (~1680 cm⁻¹) .

Q. Contradiction Resolution :

- HSQC/HMBC : Resolve overlapping signals by correlating ¹H-¹³C couplings.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion ([M+H]⁺) and fragments .

How can hydrogen bonding networks influence the compound’s crystallinity and stability?

Advanced

Graph Set Analysis :

Q. Experimental Design :

- Variable-Temperature XRD : Assess thermal stability by monitoring bond-length changes.

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H-bonds vs. van der Waals) .

What strategies address discrepancies in biological activity data across structural analogs?

Q. Advanced

Structure-Activity Relationship (SAR) :

- Analog Synthesis : Replace morpholine with piperidine or vary quinoline substituents .

- Biological Assays : Test kinase inhibition (e.g., IC₅₀ values) using ATP-binding site competition assays .

Computational Modeling :

- Docking Studies (AutoDock Vina) : Compare binding poses of (Z)-isomer vs. (E)-isomer in target proteins.

- MD Simulations : Evaluate conformational stability of ligand-receptor complexes over 100 ns trajectories.

Q. Analytical Validation :

- HPLC with Chiral Columns : Quantify (Z)/(E) ratio (e.g., 95:5) .

- Kinetic Studies : Plot time vs. isomer ratio to identify optimal reaction duration.

What methodologies validate the compound’s potential as a kinase inhibitor?

Q. Advanced

Enzyme Assays :

- ADP-Glo™ Kinase Assay : Measure IC₅₀ against kinases (e.g., EGFR, BRAF).

- Crystallography : Co-crystallize compound with kinase domain to identify binding motifs .

Cellular Models :

- Western Blotting : Assess downstream phosphorylation (e.g., ERK/MAPK pathway).

- Apoptosis Assays (Annexin V/PI) : Quantify cell death in cancer lines (e.g., HeLa, A549).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.